1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a member of the imidazoquinoxaline family, which has attracted significant attention due to its potential therapeutic applications. This article focuses on the biological activity of this compound, including its synthesis, characterization, and various biological effects supported by case studies and research findings.
Synthesis
The synthesis of imidazoquinoxaline derivatives typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through a series of reactions involving cyclization and sulfonylation processes. The general synthetic route may include:
- Formation of the Imidazoquinoxaline Core : This is achieved through cyclization reactions that involve appropriate nitrogen-containing heterocycles.
- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides or sulfones under basic conditions.
- Cyclopentyl Substitution : The cyclopentyl group can be introduced via alkylation reactions with suitable alkyl halides.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Characterization Data Table
Technique | Result |
---|---|
NMR (1H) | δ 7.63 (d), 7.27 (d), 5.09 (s) |
IR | Characteristic peaks at 1650 cm⁻¹ |
MS | [M+H]+ at m/z 300 |
Antimicrobial Activity
Recent studies have indicated that imidazoquinoxaline derivatives exhibit notable antimicrobial properties. For instance, a study assessing various derivatives showed that compounds with a similar structure displayed good bacterial activity but limited antifungal potency .
Case Study: Antimicrobial Efficacy
A specific investigation into the antimicrobial activity of related compounds demonstrated:
- MIC (Minimum Inhibitory Concentration) against Escherichia coli: 16 µg/mL
- **MIC against Staphylococcus aureus: 32 µg/mL
These findings suggest that modifications in substituents can significantly influence the antimicrobial efficacy of the compound.
Anticancer Activity
The anticancer potential of imidazoquinoxaline derivatives has also been explored extensively. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |
---|---|---|---|
Compound A | Caco-2 | 39.8 | 15 |
Compound B | A549 | 31.9 | 20 |
1-Cyclopentyl derivative | Caco-2 | 27.2 | 18 |
The results indicate that while some derivatives are effective against Caco-2 cells, they may show reduced activity against other lines such as A549, highlighting the importance of structural modifications in enhancing anticancer properties .
The biological activity of these compounds is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in bacteria and cancer cells.
- Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells, contributing to their anticancer effects.
- Targeting Cellular Pathways : The sulfonyl group may enhance interaction with specific cellular targets involved in microbial resistance or cancer progression.
特性
IUPAC Name |
1-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-11-12-18(13-16(15)2)29(27,28)26-14-25(17-7-3-4-8-17)21-22(26)24-20-10-6-5-9-19(20)23-21/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAWDPZSFVCRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)C5CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。